Product packaging for 4-(Trifluoromethyl)benzenesulfonamide(Cat. No.:CAS No. 830-43-3)

4-(Trifluoromethyl)benzenesulfonamide

Cat. No.: B1329364
CAS No.: 830-43-3
M. Wt: 225.19 g/mol
InChI Key: TVHXQQJDMHKGGK-UHFFFAOYSA-N
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Description

Significance in Pharmaceutical Chemistry Research

In the realm of pharmaceutical chemistry, 4-(Trifluoromethyl)benzenesulfonamide is a key intermediate in the synthesis of biologically active molecules. chemimpex.com It is particularly noted for its role in the development of new drugs targeting a range of diseases, including those for inflammation and pain relief. chemimpex.com The trifluoromethyl group is known to enhance the biological activity and selectivity of pharmaceutical compounds. chemimpex.com

The sulfonamide group is a critical component in medicinal chemistry, contributing to the ability of molecules to form strong hydrogen bonds, which can optimize drug efficacy. chemimpex.com Researchers utilize this compound to construct complex molecular frameworks essential for drug discovery and to explore structure-activity relationships. xindaobiotech.com For instance, benzenesulfonamide (B165840) derivatives have been designed and synthesized as potent inhibitors of influenza hemagglutinin, a key protein in the life cycle of the influenza virus. nih.gov Furthermore, new benzenesulfonamide derivatives have been investigated as potential anticancer and antimicrobial agents through the inhibition of carbonic anhydrase IX. nih.gov

Table 1: Examples of Pharmaceutical Research Involving Benzenesulfonamide Scaffolds

Research Area Target Role of Benzenesulfonamide Moiety
Anti-influenza Agents Hemagglutinin (HA) Core scaffold for inhibitors designed to prevent viral membrane fusion. nih.gov
Anticancer/Antimicrobial Carbonic Anhydrase IX Serves as a zinc-binding group in inhibitors targeting tumor-associated enzymes. nih.gov

| General Drug Discovery | Various (e.g., inflammation) | Used as a building block to enhance biological activity and selectivity. chemimpex.com |

Role in Agrochemical Research

This compound also plays a significant role in agrochemical research, where it functions as an intermediate in the synthesis of crop protection agents. xindaobiotech.com It is used in the formulation of herbicides and fungicides. chemimpex.com The trifluoromethyl group is crucial in this context as it improves the efficacy and stability of the agrochemical compounds, making them more effective for pest control. chemimpex.com

This compound contributes to the creation of molecules with pesticidal and herbicidal activities, aiding in the development of effective agricultural products. xindaobiotech.com For example, various herbicides contain a trifluoromethyl group, which is often a key feature for their biological activity. nih.gov Herbicides containing isoxaflutole, which has a trifluoromethylbenzoyl moiety, are used in various tillage systems for weed control. bayer.com The development of such compounds is critical for modern agricultural practices. xindaobiotech.com

Applications in Material Science Research

In material science, this compound is applied in the development of advanced materials like polymers and coatings. chemimpex.com The unique structure of the compound, particularly the trifluoromethylsulfonyl group, can impart desirable properties to these materials, such as enhanced thermal stability and chemical resistance. xindaobiotech.comchemimpex.com

Its derivatives, such as 4-(trifluoromethyl)benzenesulfonates, have been utilized as counter-ions in polymerization processes. nih.gov Specifically, they have been used in the cationic ring-opening polymerization (CROP) of poly(2-oxazoline)s, a class of polymers with growing interest due to their versatility. nih.gov Research has shown that using a fluorylate (4-(trifluoromethyl)benzenesulfonate) counter-ion can combine the stability of a tosylate with an enhanced propagation rate comparable to a triflate, which is advantageous for creating well-defined polymers. nih.gov The resulting materials may have tailored optical, electronic, and physical characteristics for use in fields like organic electronics and optoelectronics. xindaobiotech.com

Utilization in Analytical Chemistry Research

The compound is also utilized as a reagent in various analytical techniques. chemimpex.com Its specific properties make it useful in methods such as chromatography and mass spectrometry, where it can help researchers identify and quantify other compounds with high precision. chemimpex.com While detailed research findings on its specific roles as an analytical standard or reagent are not broadly published in primary literature, its availability from chemical suppliers in high purity (e.g., 97%) underscores its use in precise analytical applications. fishersci.casigmaaldrich.com A related compound, 4-(Trifluoromethyl)benzenesulfonohydrazide, is noted as a stable and easy-to-handle reagent for specific chemical syntheses, which can be relevant for creating analytical standards. enamine.net

Relevance in Environmental Science Research

In environmental science, this compound is relevant in the study of environmental pollutants. chemimpex.com It can be used in developing methods to detect and remediate harmful substances in soil and water. chemimpex.com The trifluoromethyl group is a common feature in many pesticides, and understanding the environmental fate of such compounds is crucial. unep.org

Research into the environmental degradation of substances containing the trifluoromethyl group is ongoing. unep.org For example, studies on the fate of perfluorobutanesulfonamide (PBSA)-based materials, which are structurally related, examine their potential to break down into persistent substances like perfluorobutane sulfonate (PFBS). ag.state.mn.us While specific studies on the complete environmental degradation pathway of this compound are limited, the general concern for fluorinated compounds in the environment drives research in this area. nih.gov Such compounds can enter the environment and, due to the strength of the carbon-fluorine bond, may persist and require monitoring. unep.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
4-(Trifluoromethyl)benzenesulfonohydrazide
Carbon Disulfide
Flazasulfuron
Flonicamid
Fluazifop-butyl
Haloxyfop
Imipenem
Isoxaflutole
Lawesson's reagent
Oseltamivir
Oxyfluorfen
Perfluorobutane sulfonate (PFBS)
Perfluorobutanesulfonamide (PBSA)
Pyroxsulam
Thiazopyr
Triflate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO2S B1329364 4-(Trifluoromethyl)benzenesulfonamide CAS No. 830-43-3

Properties

IUPAC Name

4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHXQQJDMHKGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232117
Record name Benzenesulfonamide, p-(trifluoromethyl)-
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Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-43-3
Record name 4-(Trifluoromethyl)benzenesulfonamide
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Record name Benzenesulfonamide, p-(trifluoromethyl)-
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Record name Benzenesulfonamide, p-(trifluoromethyl)-
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Record name α,α,α-trifluoro-p-toluenesulphonamide
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Synthetic Methodologies and Precursor Chemistry of 4 Trifluoromethyl Benzenesulfonamide Derivatives

Established Synthetic Pathways for 4-(Trifluoromethyl)benzenesulfonamide and its Core Structure

The construction of the this compound core relies on fundamental organic transformations that introduce the key sulfonyl and trifluoromethyl functional groups onto the benzene (B151609) ring.

Diazotization reactions, such as the Sandmeyer reaction, represent a classical and versatile method for introducing a sulfonyl group onto an aromatic ring. nih.gov This process typically begins with an aniline (B41778) precursor, such as 4-(trifluoromethyl)aniline. The amino group is converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. This intermediate can then be reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. Subsequent treatment of the 4-(trifluoromethyl)benzenesulfonyl chloride with ammonia (B1221849) provides the target this compound. nih.gov

An alternative approach involves the diazotization of 2-aminobenzenesulfonamide (B1663422) derivatives to form stable arene diazonium salts, which can then be used in further synthetic transformations. rsc.org

Esterification is primarily relevant to the synthesis of sulfonate esters, such as 4-(trifluoromethyl)benzenesulfonates (fluorylates). These can be prepared from the corresponding sulfonyl chloride and an alcohol. nih.gov Such esters are valuable as reactive intermediates or as counter-ions in polymerization reactions. nih.gov

Table 1: Key Reactions in Diazotization and Esterification Pathways

Reaction Type Starting Material Example Key Reagents Product Example
Diazotization/Sulfonylation 4-(Trifluoromethyl)aniline 1. NaNO₂, HCl 2. SO₂, CuCl 4-(Trifluoromethyl)benzenesulfonyl chloride
Amination 4-(Trifluoromethyl)benzenesulfonyl chloride NH₃ This compound

| Esterification | 4-(Trifluoromethyl)benzenesulfonyl chloride | Alcohol (e.g., Ethanol) | Ethyl 4-(trifluoromethyl)benzenesulfonate |

Pyrazole-containing benzenesulfonamides are a significant class of derivatives. A common synthetic route involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. nih.gov To synthesize pyrazole-based benzenesulfonamides, 4-hydrazinobenzenesulfonamide hydrochloride is often used as the key precursor. nih.gov

One established method is the reaction of chalcones (α,β-unsaturated ketones) with 4-hydrazinobenzenesulfonamide hydrochloride in a solvent like acetic acid under reflux. This reaction proceeds via a cyclization mechanism to form 4,5-dihydro-1H-pyrazole derivatives attached to the benzenesulfonamide (B165840) core. nih.gov Another approach utilizes the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA), to yield N-sulfonyl pyrazoles. sci-hub.se Similarly, trifluoromethylated pyrazoles can be synthesized through the acid-catalyzed reaction of a β-dicarbonyl compound, such as 2-acetyl-1,3-indanedione, with a substituted phenylhydrazine (B124118) like 4-trifluoromethylphenylhydrazine. mdpi.com

Table 2: Examples of Cyclization Reactions for Pyrazole-Benzenesulfonamides

Precursor 1 Precursor 2 Conditions Product Type
Chalcone (B49325) 4-Hydrazinobenzenesulfonamide hydrochloride Acetic acid, reflux 4-(Pyrazol-1-yl)benzenesulfonamide
N,N-Dimethyl enaminone Sulfonyl hydrazine p-TSA 3-Substituted N-sulfonyl pyrazole (B372694) sci-hub.se
1,3-Diketone Hydrazine Acid or base catalyst Pyrazole derivative researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other derivatives. The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base, is particularly prominent. libretexts.org

This methodology can be applied to synthesize derivatives of this compound. For instance, a halogenated this compound could be coupled with various arylboronic acids to introduce diverse aromatic substituents. mdpi.com Conversely, 4-boronic acid-functionalized benzenesulfonamide could react with different aryl halides. The reactivity of the halide in the oxidative addition step, which is often rate-determining, typically follows the order I > OTf > Br > Cl. libretexts.orgnih.gov Heterogeneous catalysts, such as palladium nanoparticles supported on graphene, have been developed to facilitate these reactions and improve catalyst recyclability. mdpi.com

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

Component Example Role in Reaction
Aryl Halide/Triflate 1-Bromo-4-(trifluoromethyl)benzenesulfonamide Electrophilic partner
Organoboron Reagent Phenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd/C Facilitates oxidative addition and reductive elimination

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species |

Advanced Derivatization Strategies for this compound Scaffolds

Building upon the core structure, advanced derivatization strategies are employed to construct novel and more complex molecular architectures with tailored properties.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ijcce.ac.ir To create Schiff bases from the this compound scaffold, a precursor containing a primary amino group is required, such as 4-amino-N-substituted-benzenesulfonamide.

The synthesis involves reacting the amino-benzenesulfonamide derivative with a suitable aromatic or aliphatic aldehyde. researchgate.netajol.info The reaction is often carried out in a solvent like methanol (B129727) or DMSO, sometimes with an acid catalyst to facilitate the dehydration process. ijcce.ac.irresearchgate.net This straightforward reaction allows for the introduction of a wide variety of substituents onto the benzenesulfonamide scaffold, depending on the choice of aldehyde. nih.govnih.gov

Table 4: Synthesis of Benzenesulfonamide-Based Schiff Bases

Amine Precursor Aldehyde Precursor Solvent/Catalyst Product
4-Amino-N-(thiazol-2-yl)benzenesulfonamide 2-Hydroxybenzaldehyde Methanol (E)-4-((2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide researchgate.net

Fusing the this compound scaffold with other heterocyclic rings is a common strategy to generate novel chemical entities.

Triazole Conjugates: 1,2,3-Triazoles are frequently synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction efficiently and regioselectively joins a terminal alkyne with an azide (B81097). To create a triazole-benzenesulfonamide conjugate, one precursor would bear the benzenesulfonamide moiety and an azide or alkyne group, while the other reactant would carry the corresponding functional group. nih.govresearchgate.net Libraries of 1,2,3-triazole carboxylates incorporating a benzenesulfonamide moiety have been successfully synthesized and evaluated for biological activity. nih.gov

Thiazole (B1198619) Conjugates: Thiazole rings can be constructed through various methods, most notably the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To create thiazole-benzenesulfonamide conjugates, a common approach involves reacting a thiosemicarbazone derived from a benzenesulfonamide with an α-halocarbonyl compound. researchgate.net For example, 2-chloro-N-(4-sulfamoylphenyl)acetamide can serve as a key intermediate for building thiazole rings attached to the sulfonamide core. iaea.org

Benzimidazole (B57391) Conjugates: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as aldehydes or esters) under acidic conditions. nih.govnih.gov To form a benzimidazole-sulfonyl hybrid, one can either start with a pre-functionalized o-phenylenediamine or carboxylic acid bearing the sulfonyl group, or the sulfonyl group can be attached to the benzimidazole ring after its formation via an SN2 substitution reaction between the benzimidazole and a sulfonyl chloride. nih.govsemanticscholar.org

Table 5: Synthetic Approaches to Heterocyclic Adducts

Heterocycle Key Reaction Precursor 1 Example Precursor 2 Example
1,2,3-Triazole Azide-Alkyne Cycloaddition Benzenesulfonamide-azide Terminal alkyne
Thiazole Hantzsch Synthesis Benzenesulfonamide-thioamide α-Haloketone nih.gov

| Benzimidazole | Condensation/Cyclization | o-Phenylenediamine | Benzenesulfonamide-carboxylic acid semanticscholar.org |

N-Acetylation and Related Amide Formations

The introduction of an acetyl group onto the nitrogen atom of this compound is a key transformation for modifying its chemical and biological properties. This N-acetylation, along with the formation of other amides, is typically achieved through the reaction of the sulfonamide with an acylating agent. The sulfonamide nitrogen, while weakly nucleophilic, can react with electrophilic carbonyl compounds, particularly highly reactive acyl halides and anhydrides, often in the presence of a base or catalyst.

General methodologies for the N-acylation of sulfonamides are well-established. These reactions commonly involve the use of acid chlorides or acid anhydrides as the acylating agent. The choice of reagents and reaction conditions can be adapted from procedures used for structurally similar sulfonamides. For instance, the acylation of sulfonamides is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic proton of the sulfonamide and facilitate the nucleophilic attack on the acylating agent.

A representative method for N-acetylation involves treating the parent sulfonamide with acetyl chloride in a suitable aprotic solvent, such as tetrahydrofuran, in the presence of a base like triethylamine. prepchem.com The reaction proceeds by the nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acetyl chloride, followed by the elimination of a chloride ion. The base serves to deprotonate the sulfonamide, increasing its nucleophilicity, and to scavenge the hydrogen chloride byproduct.

Alternatively, acetic anhydride (B1165640) can be employed as the acylating agent. These reactions may be conducted under basic conditions or with the assistance of a Lewis acid catalyst. Catalysts such as bismuth(III) salts have been shown to be effective in promoting the N-acylation of sulfonamides with both acid chlorides and anhydrides under various conditions, including solvent-free systems. researchgate.netresearchgate.net

The following table summarizes typical conditions for the N-acetylation of sulfonamides, which are applicable to this compound based on general synthetic principles.

Acylating AgentBase/CatalystSolventGeneral Conditions
Acetyl ChlorideTriethylamine or PyridineTetrahydrofuran, DichloromethaneThe sulfonamide is dissolved in the solvent with the base, followed by the addition of acetyl chloride. The reaction is often stirred at room temperature. prepchem.com
Acetic AnhydridePyridinePyridine (as solvent and base)The sulfonamide is heated with acetic anhydride in pyridine.
Acetic AnhydrideBismuth(III) salts (e.g., BiCl₃, Bi(OTf)₃)Solvent-free or in an inert solventThe sulfonamide, acetic anhydride, and a catalytic amount of the bismuth salt are mixed and stirred, sometimes with heating. researchgate.net

While direct literature on the N-acetylation of this compound is not extensively detailed in the provided context, the principles governing the N-acylation of other sulfonamides are directly applicable. The reactivity of this compound in these reactions would be influenced by the electron-withdrawing nature of both the trifluoromethyl group and the sulfonyl group, which decreases the nucleophilicity of the sulfonamide nitrogen. Consequently, more forcing conditions or the use of a strong base or catalyst might be necessary to achieve high yields.

Molecular Design Principles and Structure Activity Relationship Sar Studies

Impact of the Trifluoromethyl Group on Biological Activity and Selectivity

The trifluoromethyl (-CF3) group is a powerful tool in the medicinal chemist's arsenal, and its presence at the para-position of the benzenesulfonamide (B165840) ring profoundly influences the molecule's biological profile. The strong electron-withdrawing nature of the -CF3 group can significantly impact the acidity of the sulfonamide proton, which in turn can affect its binding interactions with target proteins.

One of the most notable contributions of the trifluoromethyl group is its ability to enhance the metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, thereby increasing the drug's half-life in the body. Furthermore, the lipophilicity of a molecule is often increased by the introduction of a trifluoromethyl group. This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.

Research has also shown that the trifluoromethyl group can play a direct role in enhancing binding affinity and selectivity for a specific biological target. Its unique electronic and steric properties can lead to favorable interactions within the binding pocket of an enzyme or receptor, contributing to increased potency.

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide (-SO2NH2) moiety is a key pharmacophore that is critical for the biological activity of 4-(Trifluoromethyl)benzenesulfonamide and its derivatives. This functional group is a versatile hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in the active site of a target protein.

The geometry of the sulfonamide group, with its tetrahedral sulfur atom and the N-H and S=O bonds, provides a well-defined three-dimensional arrangement for these interactions. The two oxygen atoms can act as hydrogen bond acceptors, while the nitrogen-bound hydrogen can act as a hydrogen bond donor. This ability to engage in multiple hydrogen bonding interactions is often a key determinant of a ligand's binding affinity and specificity.

Moreover, the sulfonamide group can act as a bioisostere for other functional groups, such as a carboxylic acid. tandfonline.comzu.ac.ae This means it can mimic the steric and electronic properties of a carboxylic acid, allowing it to interact with similar binding sites while potentially offering advantages in terms of metabolic stability and pharmacokinetic properties. drughunter.com

Influence of Substituent Variations on Pharmacological Profiles

Positional Isomerism Effects on Bioactivity

The position of the trifluoromethyl group on the benzene (B151609) ring has a significant impact on the biological activity of benzenesulfonamide derivatives. Structure-activity relationship studies have demonstrated that positional isomers can exhibit markedly different potencies and selectivities.

For instance, in a study of oxazolidinone derivatives as potential inhibitors of the SARS-CoV-2 3CL protease, the position of the trifluoromethyl group on a phenyl ring was found to be a critical determinant of inhibitory activity. The study revealed that the meta-substituted derivative, (R)-N-((S)-1-((3-cyanophenyl)amino)-1-oxopropan-2-yl)-2-oxo-5-(3-(trifluoromethyl)phenyl)oxazolidine-3-carboxamide, displayed superior inhibitory activity compared to its ortho- and para-substituted counterparts. youtube.com This suggests that the spatial arrangement of the trifluoromethyl group is crucial for optimal interaction with the target enzyme's active site.

Table 1: Effect of Trifluoromethyl Positional Isomerism on SARS-CoV-2 3CL Protease Inhibition youtube.com

CompoundR1 SubstituentInhibition (%) at 50 µM
3f 4-(Trifluoromethyl)phenyl35.2
3h 3-(Trifluoromethyl)phenyl45.8
3j 2-(Trifluoromethyl)phenyl28.6

This data clearly indicates that the placement of the trifluoromethyl group at the meta-position leads to the most potent inhibition in this particular series of compounds, highlighting the importance of positional isomerism in drug design.

Steric and Electronic Effects of Functional Groups

The introduction of other functional groups onto the this compound scaffold can further modulate its activity through steric and electronic effects. The size, shape, and electron-donating or electron-withdrawing nature of these substituents can influence how the molecule fits into its binding site and the strength of its interactions.

For example, the addition of bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, promote a more favorable binding conformation by occupying a specific hydrophobic pocket. Electron-donating groups, such as methoxy (B1213986) or methyl groups, can increase the electron density of the aromatic ring, which may affect its interaction with electron-deficient regions of the target protein. Conversely, electron-withdrawing groups, like nitro or cyano groups, can decrease the electron density and alter the molecule's electrostatic potential, potentially leading to different binding interactions.

A study on N-(substitutedphenyl)benzene sulphonamides demonstrated that the electronic effects of substituents on the absorption spectra could be correlated with Hammett equations, providing a quantitative measure of their electronic influence. nih.gov

Bioisosteric Replacements in this compound Analogs

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a widely used strategy in drug design to improve a compound's pharmacological profile. In the context of this compound analogs, both the trifluoromethyl group and the sulfonamide moiety can be subjected to bioisosteric replacement.

The trifluoromethyl group itself is often considered a bioisostere for a methyl group or a halogen atom, offering a unique combination of size, lipophilicity, and electronic character.

The sulfonamide group can be replaced by a variety of other functional groups to modulate the compound's properties. For example, a gem-dimethylsulphone has been successfully used as a bioisosteric replacement for a metabolically unstable sulfonamide, maintaining potency while improving the metabolic profile. cambridgemedchemconsulting.com Other potential bioisosteres for the sulfonamide group include carboxamides, phosphonamides, and certain heterocyclic rings that can mimic its hydrogen bonding capabilities. The choice of a suitable bioisostere depends on the specific therapeutic target and the desired improvements in the lead compound's properties.

Biological Activity and Mechanistic Investigations of 4 Trifluoromethyl Benzenesulfonamide Derivatives

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Inhibition Profiles (hCA I, II, IV, IX)

Derivatives of benzenesulfonamide (B165840) are well-established inhibitors of carbonic anhydrases (CAs). Certain Schiff base derivatives of benzenesulfonamides have demonstrated inhibitory activity against several human (h) CA isoforms, including hCA I, II, IX, and XII. For instance, Schiff derivatives of 4-(2-aminoethyl)-benzenesulfonamide have shown varied inhibition profiles against these isoforms. nih.gov While the broader class of benzenesulfonamides shows significant CA inhibitory action, specific data on 4-(trifluoromethyl)benzenesulfonamide derivatives' direct inhibition profiles against hCA I, II, IV, and IX are not extensively detailed in the reviewed literature. However, the inclusion of the trifluoromethyl group is a common strategy in designing enzyme inhibitors to enhance properties like metabolic stability and binding affinity.

Kynurenine (B1673888) 3-Hydroxylase (KMO) Inhibition Mechanisms

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and represents a therapeutic target for neurodegenerative diseases. nih.govnih.gov Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid. nih.govnih.gov Potent inhibitors of KMO have been developed from N-(4-phenylthiazol-2-yl)benzenesulphonamide derivatives. nih.gov These compounds are designed to have improved potency and the ability to cross the blood-brain barrier. The sulfonamide moiety in these derivatives is a key feature, replacing a carboxylic acid group to increase lipophilicity. nih.gov One of the most potent inhibitors in this class is Ro 61-8048, which has an IC50 of 37 nM. frontiersin.orgscbt.com While the core structure is a benzenesulfonamide, the specific investigation of this compound derivatives within this class of KMO inhibitors is an area of ongoing research.

Cyclooxygenase (COX) Isoform Inhibition and Selectivity (COX-1, COX-2)

The this compound moiety is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The COX enzymes, COX-1 and COX-2, are involved in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. mdpi.com While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and plays a role in inflammation. mdpi.com

A prominent example of a selective COX-2 inhibitor is Celecoxib, which has the chemical name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. nih.gov The selectivity of these inhibitors is attributed to the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger, allowing for the accommodation of bulkier inhibitor molecules that cannot fit into the narrower channel of COX-1. The benzenesulfonamide group of these inhibitors is crucial for binding to a specific hydrophilic side pocket present in the COX-2 active site, which is absent in COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib150.05300
Compound 6b>100.04>250
Compound 6j>100.04>250
Compound 6e>100.05>200

Data sourced from multiple studies. mdpi.com

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.govnih.gov Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol and lower LDL cholesterol levels, which is beneficial in the context of cardiovascular diseases. nih.govmdpi.com

Trifluoromethylated aryl sulfonamides have been synthesized and evaluated as novel CETP inhibitors. nih.gov In one study, a series of trifluoromethyl-substituted benzenesulfonamides were prepared and tested for their in vitro CETP inhibitory activity. nih.gov The addition of a fourth aromatic ring to the structure was found to significantly improve the inhibitory activity, which is likely due to the hydrophobic nature of the CETP binding pocket. nih.gov

Compound% Inhibition at 10 µM
7d100%
7e100%
7f100%
6a-6g, 7a-7c, 7g2% - 72%

Data from a study on trifluoromethylated aryl sulfonamides. nih.gov

Docking studies revealed that these inhibitors interact with the CETP binding site through hydrophobic interactions and hydrogen bond formation with key amino acid residues such as Q199, R201, and H232. nih.gov

Human Urate Transporter 1 (hURAT1) Modulation

Human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, is a key regulator of uric acid reabsorption in the kidneys. nih.gov Inhibition of hURAT1 is a primary strategy for the treatment of hyperuricemia and gout. nih.govresearchgate.net While several hURAT1 inhibitors are clinically used, such as benzbromarone (B1666195) and lesinurad, the specific role of this compound derivatives as hURAT1 modulators is not well-documented in the available literature. The development of novel uricosuric agents often involves screening diverse chemical libraries, and it is plausible that derivatives of this compound could be identified as hURAT1 inhibitors in the future.

Cholinesterase (AChE, BChE) Inhibitory Effects

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a therapeutic approach for conditions such as Alzheimer's disease. nih.gov A series of 4-phthalimidobenzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against AChE and BChE. nih.gov

The study revealed that these compounds generally displayed selectivity for AChE over BChE. nih.gov Molecular modeling studies of the most active compound against AChE indicated binding interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov While these studies focused on phthalimido derivatives of benzenesulfonamide, the potential for this compound derivatives to act as cholinesterase inhibitors is an area that warrants further investigation.

V600EBRAF Kinase Inhibitory Potency

The BRAF gene, particularly the V600E mutation, is a critical target in cancer therapy, especially for melanoma. nih.govnih.gov A number of derivatives of this compound have been investigated for their potential to inhibit this oncogenic kinase.

Research into novel (E)-α-benzylsulfonyl chalcone (B49325) derivatives identified compounds with significant inhibitory activity against V600EBRAF. nih.gov One of the most potent compounds in this series, compound 38, demonstrated an IC₅₀ value of 0.17 μM. nih.gov This activity suggests that the chalcone scaffold, in combination with the substituted benzenesulfonamide moiety, can effectively target the mutated kinase. nih.gov Further studies on pyrimidine-based derivatives have also yielded promising results. For instance, a compound designated as I-15, which was designed as a Pan-Raf inhibitor, showed an IC₅₀ of 12.6 nM against V600EBRAF. rsc.org Another study on pyrimidin-2-amine linked sulfonamides found a derivative (compound 52) with an IC₅₀ of 0.530 µM against V600EBRAF. researchgate.net These findings highlight the potential of these derivatives to overcome resistance mechanisms associated with selective BRAF inhibitors. rsc.org

Compound SeriesSpecific DerivativeV600EBRAF IC₅₀
(E)-α-benzylsulfonyl chalconesCompound 380.17 μM
Pyrimidine-based Pan-Raf inhibitorsI-1512.6 nM
Pyrimidin-2-amine linked sulfonamidesCompound 520.530 μM
Table 1: V600EBRAF Kinase Inhibitory Potency of Selected this compound Derivatives

Antimicrobial Research

Derivatives of this compound have shown a broad spectrum of antibacterial activity. researchgate.net N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, for example, have demonstrated efficacy against antibiotic-resistant Gram-positive bacteria. nih.gov One trifluoromethyl-substituted derivative (compound 13) showed a minimum inhibitory concentration (MIC) of 3.12 μg/mL against a strain of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another study, N-trifluoromethylthio sulfonimidamides were evaluated for their antibacterial properties. nih.gov Two compounds from this series, 13 and 15, exhibited potent activity against Mycobacterium tuberculosis, with MIC values as low as 4 μg/mL. nih.gov Furthermore, trifluoromethyl-containing (1,3,4-oxadiazol-2-yl)benzamides have shown potent activity against MRSA, with MIC values as low as 0.06 μg/mL. researchgate.net

Compound SeriesSpecific DerivativeBacterial StrainMIC
N-(trifluoromethyl)phenyl substituted pyrazolesCompound 13MRSA3.12 μg/mL
N-trifluoromethylthio sulfonimidamidesCompound 13Mycobacterium tuberculosis4 μg/mL
Compound 15
(1,3,4-oxadiazol-2-yl)benzamidesNot specifiedMRSA0.06 μg/mL
Table 2: Antibacterial Efficacy of Selected this compound Derivatives

The antifungal potential of this compound derivatives has also been explored. Studies on chalcone derivatives bearing trifluoromethyl substituents have shown activity against pathogenic fungal strains. nih.gov For instance, a series of these compounds were tested against Candida albicans and Aspergillus niger. nih.gov

In a different study, novel matrine (B1676216) derivatives incorporating a benzene (B151609) sulfonamide moiety demonstrated significant inhibitory activity against Candida albicans. nih.gov The most potent compound in this series, 10g, exhibited an MIC value of 0.062 mg/mL. nih.gov Sulfonamide-1,2,4-triazole derivatives have also shown significant antifungal activity against a range of micromycetes. researchgate.net

Compound SeriesSpecific DerivativeFungal StrainMIC
Matrine-hydroxamic acid derivatives with benzene sulfonamideCompound 10gCandida albicans0.062 mg/mL
Table 3: Antifungal Efficacy of a Selected this compound Derivative

Research into the antimalarial properties of compounds containing the trifluoromethyl and sulfonamide moieties has indicated potential for the development of new therapeutic agents. A series of 2,8-bis(trifluoromethyl) quinoline (B57606) derivatives were assessed for their in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum. nih.gov Two compounds in this series, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones, showed IC₅₀ values of 4.8 and 5.2 μg/mL, respectively. nih.gov

Another study focused on peptido sulfonyl fluorides as proteasome inhibitors with antiplasmodial activity. nih.gov These compounds were active against multidrug-resistant and chloroquine-sensitive Plasmodium falciparum strains at concentrations as low as 20 nM. nih.gov Additionally, benzenesulfonamides incorporating 1,3,4-oxadiazole (B1194373) and amino acid moieties have been synthesized and screened for their antimalarial activity in mice infected with Plasmodium berghei. nih.gov

Compound SeriesSpecific DerivativeParasite StrainIC₅₀
2,8-bis(trifluoromethyl) quinoline derivatives2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylenePlasmodium falciparum (D10)4.8 μg/mL
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones5.2 μg/mL
Peptido sulfonyl fluoridesNot specifiedPlasmodium falciparumAs low as 20 nM
Table 4: Antimalarial Activity of Selected Trifluoromethyl and Sulfonamide-Containing Compounds

Anti-inflammatory Research

The anti-inflammatory properties of benzenesulfonamide derivatives have been evaluated in various in vivo models. The carrageenan-induced rat paw edema model is a commonly used assay to screen for acute anti-inflammatory activity. nih.gov

In one study, novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine were evaluated for their ability to reduce carrageenan-induced paw edema in rats. mdpi.com Three compounds (1, 2, and 3) demonstrated significant anti-inflammatory activity, with maximum inhibition percentages of 96.31%, 72.08%, and 99.69%, respectively, at a dose of 200 mg/kg. mdpi.com Another study on 4-arylphthalazones bearing a benzenesulfonamide moiety also showed significant anti-inflammatory activity in the same model, with two compounds, 2b and 2i, showing activity comparable to the standard drug celecoxib. nih.gov

Compound SeriesSpecific DerivativeDoseMaximum Inhibition of Edema (%)
5'-Aminospirotriazolotriazine benzenesulfonamidesCompound 1200 mg/kg96.31%
Compound 272.08%
Compound 399.69%
Table 5: In Vivo Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives in the Carrageenan-Induced Rat Paw Edema Model

Mechanistic Pathways of Inflammation Modulation

Derivatives of this compound have been investigated for their anti-inflammatory properties, with a key mechanistic pathway being the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-1 and COX-2, are pivotal in the inflammatory cascade, mediating the conversion of arachidonic acid to prostaglandins. nih.gov The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

The anti-inflammatory potential of certain benzenesulfonamide derivatives has been demonstrated in vivo. For instance, some novel benzenesulfonamide derivatives have shown a remarkable ability to inhibit carrageenan-induced rat-paw edema. nih.govnih.gov

The structural features of these derivatives, including the sulfonamide group, play a crucial role in their interaction with biological targets. The sulfonamide moiety can form hydrogen bonds within the active sites of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. Molecular docking studies have suggested strong binding affinities of some derivatives to COX enzymes, indicating their potential as anti-inflammatory agents.

Anticancer and Cytotoxicity Research

The antiproliferative and cytotoxic effects of this compound derivatives have been a significant area of research, with promising results against a variety of cancer cell lines.

Numerous studies have documented the efficacy of these derivatives in inhibiting the growth of various cancer cells. For example, certain derivatives have exhibited cytotoxic effects against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells at sub-micromolar concentrations. Other research has highlighted the potent inhibitory effects of similar compounds on triple-negative breast cancer (TNBC) cells, with one derivative showing an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells.

The antiproliferative activity is not limited to breast and leukemic cancer cells. Studies have also demonstrated the efficacy of these compounds against colon cancer cell lines such as Ht-29, SW480, and DLD-1. nih.gov Furthermore, recent research has identified a new class of 4-trifluoromethylquinoline derivatives with potent anti-prostate cancer activity. bioworld.com

Below is a table summarizing the antiproliferative activities of selected this compound derivatives against various cancer cell lines.

Derivative TypeCell LineCancer TypeIC50 (µM)
4-Chloro-3-(trifluoromethyl)benzenesulfonamide DerivativeMCF-7Breast CancerSub-micromolar
4-Chloro-3-(trifluoromethyl)benzenesulfonamide DerivativeU-937Monocytic LeukemiaSub-micromolar
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide DerivativeMDA-MB-231Triple-Negative Breast Cancer0.126
2,8-Bis(trifluoromethyl)quinoline DerivativeHL-60Promyelocytic Leukemia10 ± 2.5
Nonsteroidal Anti-inflammatory Drug (Diclofenac)Ht-29Colon Cancer55

A crucial aspect of anticancer drug development is the ability to selectively target cancer cells while sparing normal, healthy cells. Some this compound derivatives have demonstrated a degree of tumor selectivity.

The induction of apoptosis, or programmed cell death, is a primary mechanism through which many anticancer agents exert their effects. Research has shown that certain this compound derivatives can induce apoptosis in cancer cells. nih.gov This process is often dose-dependent and can be confirmed through techniques like flow cytometry.

The molecular mechanisms underlying the apoptotic effects of these compounds are multifaceted. Some derivatives are believed to function as enzyme inhibitors, targeting antiapoptotic Bcl-2 proteins. The inhibition of these proteins is a key strategy in cancer therapy as they are implicated in the survival of cancer cells. Furthermore, the interaction of these compounds with DNA, potentially through intercalation, is another proposed mechanism for their cell growth inhibitory activity. nih.gov The induction of DNA fragmentation has also been observed in cancer cells treated with related aryl-urea derivatives containing a trifluoromethyl group. nih.gov

Antioxidant Activity Research

In addition to their anti-inflammatory and anticancer properties, some benzenesulfonamide derivatives have been investigated for their antioxidant potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases.

The antioxidant activity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method. mdpi.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from violet to yellow. glpbio.com

Another important free radical implicated in physiological and pathological processes is nitric oxide (NO). nih.gov The scavenging of NO is a significant indicator of antioxidant activity. dovepress.com Some benzenesulfonamide derivatives have demonstrated the ability to scavenge both DPPH and NO radicals. In one study, a benzenesulfonamide derivative, compound 4e, exhibited an IC50 of 0.3287 mg/mL in a DPPH assay, which was comparable to the standard antioxidant, Vitamin C (IC50 0.2090 mg/mL). nih.govnih.gov

The following table presents data on the free radical scavenging activity of a selected benzenesulfonamide derivative.

CompoundAssayIC50 (mg/mL)
Compound 4eDPPH0.3287
Vitamin C (Standard)DPPH0.2090

Other Investigated Biological Phenomena

The biological activities of this compound derivatives extend beyond the realms of inflammation, cancer, and oxidative stress. The unique chemical properties imparted by the sulfonamide and trifluoromethyl groups make them potent enzyme inhibitors.

For instance, these compounds have been shown to inhibit bacterial enzymes such as acetyl/propionyl-CoA carboxylases (ACCase), which are crucial for lipid biosynthesis in pathogens. Additionally, they have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. Furthermore, some derivatives act as antagonists of urotensin-II (UT) receptors, which could have implications for cardiovascular conditions. The trifluoromethyl group is recognized for its ability to enhance the interaction of these compounds with their biological targets.

DNA Interaction Studies

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the direct interaction of this compound or its simple derivatives with DNA. The available research on trifluoromethyl-containing benzenesulfonamides predominantly focuses on their roles as inhibitors of various enzymes or as intermediates in the synthesis of more complex biologically active molecules.

While the broader class of sulfonamides has been investigated for DNA binding, particularly when incorporated into more complex chemical scaffolds designed to interact with nucleic acids, there is a lack of published data focusing specifically on the DNA interaction of derivatives of this compound itself.

Therefore, a detailed analysis of DNA interaction studies, including data on binding constants, modes of interaction (e.g., intercalation, groove binding), and spectroscopic or molecular docking results, cannot be provided for this specific compound and its derivatives at this time. Further research would be required to elucidate any potential DNA-binding properties of this class of molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-(Trifluoromethyl)benzenesulfonamide by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine protons of the sulfonamide group. The aromatic region would likely display a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. Protons on the benzene ring are expected to appear as two sets of doublets. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups. The amine protons of the sulfonamide group are expected to present a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show four distinct signals. The carbon atom attached to the trifluoromethyl group and the carbon atom attached to the sulfonamide group will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons will also have characteristic shifts.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is a characteristic indicator of the electronic environment of the trifluoromethyl group. For the related compound, 4-(trifluoromethyl)benzenesulfonyl fluoride, the ¹⁹F NMR spectrum shows a signal for the CF₃ group. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H7.8 - 8.2DoubletAromatic protons ortho to -SO₂NH₂
¹H7.6 - 7.9DoubletAromatic protons ortho to -CF₃
¹HVariable (Broad)Singlet-SO₂NH₂
¹³C140 - 145SingletAromatic C-SO₂NH₂
¹³C130 - 135 (quartet)QuartetAromatic C-CF₃
¹³C125 - 130SingletAromatic CH
¹³C120 - 125 (quartet)Quartet-CF₃
¹⁹F-60 to -65Singlet-CF₃

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₇H₆F₃NO₂S) is approximately 225.19 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

The fragmentation pattern in the mass spectrum provides valuable structural information. For sulfonamides, common fragmentation pathways involve cleavage of the S-N bond and the C-S bond. The fragmentation of benzenesulfonates often involves the loss of SO₂. aaqr.org For this compound, characteristic fragment ions would be expected from the loss of the amino group, the entire sulfonamide group, and potentially the trifluoromethyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Information Obtained Expected Values/Fragments
MS (EI/ESI)Molecular Ion Peak [M]⁺ or [M+H]⁺m/z ≈ 225 or 226
HRMSExact MassC₇H₆F₃NO₂S requires m/z (e.g., [M+H]⁺) with high precision
MS/MSFragmentation PatternLoss of NH₂ (m/z ≈ 209), SO₂NH₂ (m/z ≈ 145), CF₃ (m/z ≈ 156)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O bonds, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and appear in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are also strong and are typically observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ range. The IR spectrum of the parent compound, benzenesulfonamide (B165840), shows characteristic peaks for these functional groups. chemicalbook.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 3400MediumN-H Stretch-SO₂NH₂
3000 - 3100Medium-WeakC-H StretchAromatic
1450 - 1600MediumC=C StretchAromatic Ring
1300 - 1350StrongAsymmetric S=O StretchSulfonamide
1150 - 1180StrongSymmetric S=O StretchSulfonamide
1100 - 1300StrongC-F Stretch-CF₃

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. The sulfonamide group is a strong hydrogen bond donor (-NH₂) and acceptor (-SO₂-), and it is expected that the crystal structure of this compound would be dominated by a network of intermolecular N-H···O hydrogen bonds, a common feature in the crystal structures of primary sulfonamides. These interactions would likely link the molecules into chains, layers, or a three-dimensional network. The trifluoromethyl group and the aromatic ring can also participate in weaker intermolecular interactions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of a substituted benzene ring. Aromatic compounds typically exhibit π → π* transitions. The presence of the sulfonamide and trifluoromethyl substituents will influence the position and intensity of these absorption bands. Benzenesulfonamide itself shows absorption maxima around 218 nm and 264 nm. nih.gov It is anticipated that this compound will have a similar absorption profile, with potential shifts in the absorption maxima due to the electronic effects of the trifluoromethyl group.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, the presence of an aromatic ring and a trifluoromethyl group could potentially lead to fluorescent properties. The trifluoromethyl group is known to be a part of some fluorescent molecules. rsc.org If this compound is fluorescent, its emission spectrum would provide information about its excited state properties. The fluorescence quantum yield and lifetime would be important parameters to characterize its photophysical behavior.

Table 4: Predicted Electronic and Photophysical Properties of this compound

Technique Property Expected Observation
UV-Vis SpectroscopyAbsorption Maxima (λmax)Bands in the UV region, similar to benzenesulfonamide (around 220 nm and 265 nm)
Fluorescence SpectroscopyEmission Maxima (λem)Potential for fluorescence, but specific data is not readily available.

Computational Chemistry and Molecular Modeling Research

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(Trifluoromethyl)benzenesulfonamide, docking simulations are frequently used to understand how its derivatives interact with protein targets, such as enzymes or receptors, which is a critical step in drug discovery. These simulations help screen virtual libraries of compounds and prioritize those with the highest potential for biological activity.

A primary goal of molecular docking is to predict the binding pose—the specific orientation and conformation—of a ligand within a protein's active site. For derivatives of this compound, the sulfonamide and trifluoromethyl groups play pivotal roles in determining this pose. The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, while the trifluoromethyl group can participate in multipolar interactions and enhance lipophilicity.

Conformational analysis, both experimentally through X-ray crystallography and computationally via methods like Density Functional Theory (DFT), reveals how the molecule's structure might change upon binding. Studies on related aryl amide structures have shown that the angles between the planar regions of the molecule can differ significantly between the isolated, gas-phase predicted state and the solid state found in a crystal lattice. nih.gov These conformational changes are often driven by the optimization of intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal structure. nih.gov The accuracy of pose prediction is critical, as it directly impacts the reliability of subsequent interaction analysis and energy calculations. nih.govarxiv.orgelifesciences.org

Table 1: Comparison of Dihedral Angles in an N-Aryl Amide Structure
ParameterExperimental (Crystal Structure)Calculated (DFT, Isolated Molecule)
Angle between Aryl Rings~60°~30°
Amide Plane / Phenyl Ring Angle~29°~27°
Amide Plane / Substituted Phenyl Ring Angle31-38°~8°

This table illustrates the conformational changes observed between experimental crystal structures and DFT-calculated isolated molecules for an N-aryl amide related to the subject compound, highlighting the influence of crystal packing forces. Data adapted from studies on N-[4-(trifluoromethyl)phenyl]benzamide. nih.gov

Once a plausible binding pose is determined, the specific non-covalent interactions between the ligand and the protein are mapped. For this compound derivatives, this analysis is crucial.

Hydrogen Bonding : The sulfonamide group (–SO2NH2) is a key pharmacophore, capable of forming strong and specific hydrogen bonds with amino acid residues in a protein's active site. chemimpex.com The oxygen atoms act as hydrogen bond acceptors, while the N-H group acts as a donor. In the solid state, sulfonamides are known to form extensive hydrogen-bonding networks, typically creating patterns like chains or dimers. mdpi.com

Hydrophobic Interactions : The benzene (B151609) ring provides a surface for hydrophobic interactions with nonpolar amino acid residues. The trifluoromethyl (–CF3) group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and engage in hydrophobic contacts within the binding pocket.

Multipolar Interactions : The highly polarized C–F bonds of the trifluoromethyl group can engage in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds. nih.gov These fluorine-backbone interactions can substantially contribute to the binding affinity of inhibitors. nih.gov

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these non-covalent interactions, providing detailed insights into the binding mode.

Molecular docking programs use scoring functions to estimate the binding free energy of a ligand pose. This score helps to rank different compounds and predict their binding affinity. Lower calculated binding energies generally suggest more favorable binding. These calculations consider factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty. nih.govresearchgate.net

While docking scores provide a useful approximation, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are often employed for more accurate binding free energy predictions. nih.govyoutube.com For instance, molecular docking studies of benzenesulfonamide (B165840) derivatives against breast cancer cell lines have used binding energy calculations to identify the most promising candidates for further development. nih.gov

Table 2: Example Glide Scores for Sulfonamide Derivatives Against Penicillin-Binding Protein 2X
CompoundGlide Score (kcal/mol)Glide Energy (kcal/mol)
4M3NPBS-7.47-46.238
4M2HPBS-7.17-44.476
4MNBS-6.63-45.990

This table presents docking results for several sulfonamide derivatives, where more negative scores indicate stronger predicted binding affinity. rjb.ro

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (MM) Approaches

While molecular docking relies on classical mechanics (force fields), Quantum Mechanical (QM) methods provide a more fundamental and often more accurate description of molecular systems by solving the Schrödinger equation. These methods are computationally intensive but are invaluable for studying electronic properties, reaction mechanisms, and refining molecular geometries.

Density Functional Theory (DFT) is a widely used QM method for calculating the electronic structure of molecules. It is employed to optimize the geometry of this compound, predict its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and determine various electronic properties. mdpi.commkjc.in DFT calculations on benzenesulfonamide derivatives have been used to investigate intramolecular hydrogen bonding and analyze bond lengths and angles with high precision. mdpi.commkjc.in For example, the S=O bond lengths in a benzenesulfonamide derivative can be slightly elongated compared to the parent compound, reflecting changes in electron density due to substitution. mkjc.in

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states. wikipedia.orgscm.com It allows for the calculation of electronic absorption and emission spectra, providing insights into the photophysical properties of the molecule. researchgate.netsonar.ch This is particularly relevant for applications where the molecule's interaction with light is important, such as in the development of fluorescent probes or photosensitizers.

Table 3: Selected Computed Bond Parameters for a Benzenesulfonamide (BS) Derivative
BondComputed Bond Length (Å)Reference Bond Length (Å)
S—O1.4241.408 (Pure Benzenesulfonamide)
S—N1.783N/A
S—C1.4117N/A

This table shows DFT-calculated bond lengths for a benzenesulfonamide derivative, illustrating how computational methods can quantify subtle structural details. mkjc.in

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO : The highest energy orbital containing electrons. It is considered the nucleophilic or electron-donating orbital. youtube.comlibretexts.org

LUMO : The lowest energy orbital that is empty. It is the electrophilic or electron-accepting orbital. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. malayajournal.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups would be expected to lower the energy of the LUMO, influencing its electrophilic character. FMO analysis helps predict which sites on the molecule are most likely to be involved in electron donation or acceptance during a chemical reaction. malayajournal.org

Charge Transfer Dynamics Investigations

Investigations specifically detailing the charge transfer dynamics of this compound are not extensively available in the reviewed scientific literature. Computational studies in this area would typically involve analyzing the electronic transitions between the electron-donating sulfonamide group (-SO₂NH₂) and the electron-withdrawing trifluoromethylphenyl group (-C₆H₄CF₃) upon photoexcitation. Such studies are crucial for understanding the photophysical properties of a molecule, including its fluorescence and potential applications in optoelectronics. The presence of both a strong electron-withdrawing group (CF₃) and a group capable of donation (SO₂NH₂) suggests that intramolecular charge transfer (ICT) processes could be a significant area of computational research for this molecule and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

While this compound is a key structural motif in medicinal chemistry, dedicated Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on this parent compound are not prominent in the literature. QSAR models are typically developed for a series of related compounds to correlate variations in their chemical structure with changes in biological activity.

Predictive modeling for the biological activity of compounds often utilizes QSAR and other computational methods. nih.gov Research in this area has been conducted on complex derivatives that incorporate the this compound scaffold. For instance, QSAR studies have been performed on novel benzenesulfonamides to create predictive models for their cytotoxic activity against various cancer cell lines, including HCT-116, MCF-7, and HeLa. nih.gov Similarly, QSAR investigations have been used to find correlations between the physicochemical parameters and antimicrobial activity of other novel benzenesulfonamide derivatives. niscpr.res.inresearchgate.net

These studies develop statistically significant models using techniques like multiple linear regression to predict the biological activity of new, related compounds. nih.gov However, these predictive models are specific to the larger, more complex derivatives synthesized and tested, and not to the fundamental building block, this compound, itself.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govtechnologynetworks.com Computational tools and models are widely used to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. ljmu.ac.ukresearchgate.net

For derivatives containing trifluoromethyl and sulfonamide groups, in silico ADME and toxicity prediction tools have been utilized to forecast their pharmacokinetic characteristics and bioactivity scores. researchgate.netnih.gov These computational assessments are vital for optimizing lead compounds in drug development pipelines. nih.gov Despite the availability of these methods, specific and detailed in silico ADME prediction studies focused exclusively on this compound were not identified in the surveyed literature. Such an analysis would provide valuable data on its potential as a drug candidate or its behavior as a scaffold in more complex molecules.

Analysis of Conformational Flexibility and Rotational Barriers

Computational analysis provides significant insights into the three-dimensional structure, conformational flexibility, and energy barriers to rotation within a molecule.

In a study on a complex derivative, dimethyl 3-methyl-8-{[4-(trifluoromethyl)phenyl]sulfonyl}-7,8-dihydro-4H-4,6a-epoxybenzo[b]naphtho[1,8-de]azepine-5,6-dicarboxylate, the molecular conformation was analyzed. nih.goviucr.org The central seven-membered ring was found to adopt a distorted chair form, while other rings in the structure adopted envelope conformations. nih.goviucr.org This analysis relies on crystallographic data and is supported by computational methods like Hirshfeld surface analysis to visualize and quantify intermolecular interactions. nih.gov

Another computational study focused on N-[4-(trifluoromethyl)phenyl]benzamide, a structurally related amide, compared its crystal structure with Density Functional Theory (DFT) calculations for the isolated molecule. nih.gov The analysis revealed that the conformation in the crystal structure was approximately 3.2 kJ mol⁻¹ higher in energy than the calculated gas-phase conformation, indicating that intermolecular forces like hydrogen bonding and π-stacking influence the molecule's shape in the solid state. nih.gov

Furthermore, computational and NMR studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have determined that the rotational barriers around the S-N bond are significantly high (62–71 kJ·mol⁻¹), a phenomenon attributed to the electronic effects of the highly fluorinated alkyl chain. researchgate.net While these studies provide a framework for how the conformational properties of related sulfonamides can be investigated, a dedicated computational analysis of the conformational flexibility and the rotational barriers of the S-C and S-N bonds specifically for this compound is not detailed in the available research.

Translational Research and Drug Discovery Implications

Lead Compound Identification and Optimization Strategies

The journey of drug discovery often begins with the identification of a "hit" compound, typically through screening, which is then optimized into a "lead" compound with more drug-like properties. The 4-(trifluoromethyl)benzenesulfonamide core is a valuable starting point in this process. The sulfonamide group can form strong hydrogen bonds with biological targets, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. chemimpex.com

Lead optimization is an iterative process of modifying the chemical structure of a lead compound to enhance its therapeutic potential. Key strategies involving the this compound scaffold include:

Structural Modifications: Chemists systematically alter parts of the molecule to improve properties like potency, selectivity, and metabolic stability. For instance, in the development of anti-influenza agents, structural optimization of a related lead compound led to the identification of potent benzenesulfonamide (B165840) derivatives that inhibit the virus by binding to its hemagglutinin (HA) protein. nih.gov

Scaffold Hopping: This advanced strategy involves replacing the central core of a molecule while retaining its key binding features. nih.govniper.gov.in This can lead to the discovery of novel chemical classes with improved properties, such as better solubility or a more favorable intellectual property position. dundee.ac.uk For example, a scaffold hopping approach from natural products and other known compounds led to the discovery of a novel small molecule containing a trifluoromethylphenyl group with potential therapeutic applications. researchgate.net

Structure-Activity Relationship (SAR) Studies: These studies are crucial for understanding how specific structural features of a molecule influence its biological activity. By synthesizing and testing a series of related benzenesulfonamide analogs, researchers can build a comprehensive SAR profile. This knowledge guides the design of more potent and selective compounds, as demonstrated in the development of inhibitors for the TrkA receptor, a target in glioblastoma. nih.gov

A hit-to-lead optimization program for a series of benzene (B151609) sulfonamides identified through high-throughput screening yielded potent and selective agents against Leishmania spp. dndi.org

High-Throughput Screening (HTS) in the Context of this compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target. mdpi.com While dedicated libraries composed exclusively of this compound derivatives are not standard, this scaffold is well-represented in various types of screening collections due to its "privileged" status in medicinal chemistry.

Screening libraries are often categorized by their intended purpose:

Diverse Libraries: These collections, such as the Maybridge Screening Collection, contain a wide variety of chemical structures designed to cover a broad chemical space, thereby increasing the probability of finding a hit for any given target. thermofisher.com

Focused Libraries: These are designed to target specific protein families known to be important in disease, such as kinases, G-protein-coupled receptors (GPCRs), and ion channels. thermofisher.com Given the prevalence of the sulfonamide moiety in kinase inhibitors, compounds like this compound are common constituents of kinase-focused libraries. nih.gov

Fragment Libraries: These contain smaller, lower molecular weight compounds ("fragments") that are screened for weak but efficient binding to a target. Hits from fragment screening can then be grown or linked together to create more potent lead compounds.

A multiplexed HTS assay was successfully used to discover 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as novel covalent inhibitors of Werner syndrome protein (WRN) helicase activity, a target in certain cancers. nih.gov This demonstrates the power of HTS in identifying novel therapeutic agents from libraries containing sulfonamide scaffolds.

Pharmacodynamic and Pharmacokinetic Property Optimization

Once a lead compound is identified, a crucial phase of drug development involves optimizing its pharmacodynamic (PD) and pharmacokinetic (PK) properties.

Pharmacodynamics (PD) refers to what the drug does to the body, primarily its interaction with the intended biological target. For derivatives of this compound, optimization focuses on:

Potency: Increasing the drug's affinity for its target, meaning lower concentrations are needed for a therapeutic effect.

Selectivity: Ensuring the drug binds strongly to its intended target while having minimal interaction with other proteins, which can help reduce side effects. The sulfonamide group is a key driver of potency in many inhibitors. nih.gov

Pharmacokinetics (PK) describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). The trifluoromethyl (-CF3) group is a powerful tool for optimizing PK properties: mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the liver. This can increase the drug's half-life in the body. mdpi.comresearchgate.net

Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule. mdpi.comwechemglobal.com This can enhance its ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system.

Oral Bioavailability: By improving metabolic stability and membrane permeability, the -CF3 group can significantly enhance a drug's oral bioavailability, meaning a greater fraction of the ingested dose reaches the systemic circulation. wechemglobal.com

The table below summarizes the impact of key structural features on the properties of drug candidates.

Structural FeatureImpact on Pharmacodynamics (PD)Impact on Pharmacokinetics (PK)
Benzenesulfonamide Core Provides a rigid scaffold for orienting functional groups. The sulfonamide moiety acts as a key hydrogen bond donor/acceptor for target binding. chemimpex.comInfluences overall solubility and metabolic profile.
Trifluoromethyl (-CF3) Group Can enhance binding affinity through favorable interactions with the target protein. Increases lipophilicity, enhances metabolic stability, and improves membrane permeability. mdpi.comresearchgate.netwechemglobal.com
Substituents on the Benzene Ring Can be modified to fine-tune potency and selectivity for the target.Can be altered to block metabolic hotspots and improve ADME properties.

Development of Novel Therapeutic Agents for Specific Disease Targets

The versatility of the this compound scaffold has led to the development of numerous therapeutic agents across a wide range of diseases. The benzenesulfonamide group is found in many pharmaceuticals that target various enzymes. drugbank.com

Anticancer Agents:

Carbonic Anhydrase (CA) Inhibitors: Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer growth and metastasis. rsc.orgnih.gov Benzenesulfonamide derivatives are potent inhibitors of these enzymes. rsc.orgnih.gov Novel benzenesulfonamide derivatives incorporating a thiazol-4-one scaffold have shown excellent inhibitory activity against CA IX and significant anticancer effects against breast cancer cell lines. rsc.org

Kinase Inhibitors: Kinases are a major class of drug targets in oncology. nih.gov Benzenesulfonamide analogs have been identified as promising kinase inhibitors, such as those targeting the Tropomyosin receptor kinase A (TrkA) for the treatment of glioblastoma. nih.gov

Anticonvulsants:

Derivatives of benzenesulfonamide have been developed as potent inhibitors of human carbonic anhydrase isoforms hCA II and VII, which are implicated in epileptogenesis. These compounds have demonstrated effective anticonvulsant action in preclinical models.

Anti-Infective Agents:

Anti-influenza: As mentioned, benzenesulfonamide derivatives have been developed as potent inhibitors of the influenza virus hemagglutinin protein, preventing the virus from fusing with host cells. nih.gov

Antileishmanial: A series of benzene sulfonamides showed good potency and selectivity against Leishmania spp. intracellular amastigotes. dndi.org

Other Therapeutic Areas:

Anti-hepatic Fibrosis: A series of benzene sulfonamide derivatives based on a lead compound showed excellent anti-hepatic fibrosis activity by inhibiting the JAK1-STAT1/3 pathway. nih.gov

Enzyme Inhibitors: Benzenesulfonamide derivatives have also been explored as inhibitors for other enzymes like acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase. tandfonline.com

The following table highlights some examples of therapeutic agents derived from the benzenesulfonamide scaffold.

Derivative ClassDisease TargetTherapeutic Area
Thiazol-4-one-benzenesulfonamidesCarbonic Anhydrase IXOncology (Breast Cancer) rsc.org
Substituted BenzenesulfonamidesTropomyosin receptor kinase A (TrkA)Oncology (Glioblastoma) nih.gov
Novel BenzenesulfonamidesCarbonic Anhydrase II & VIINeurology (Epilepsy)
cis-3-(...-amino)benzenesulfonamideInfluenza HemagglutininInfectious Disease (Influenza) nih.gov
Various BenzenesulfonamidesJAK1-STAT1/3 PathwayHepatic Fibrosis nih.gov

Future Research Directions and Unexplored Avenues

Application of Advanced Synthetic Methodologies

While classical methods for the synthesis of sulfonamides are well-established, the future of synthesizing 4-(trifluoromethyl)benzenesulfonamide and its derivatives lies in the adoption of more advanced and efficient synthetic strategies. The development of novel methods for introducing fluorine and trifluoromethyl groups into organic molecules is an ongoing area of significant research. nih.gov

Future efforts will likely focus on:

Catalytic Cross-Coupling Reactions: Expanding on existing methods, such as copper-catalyzed cross-coupling reactions, to build more complex molecular architectures around the this compound core. nih.gov This could involve the use of novel catalysts and reaction conditions to achieve higher yields, greater functional group tolerance, and improved regioselectivity.

Late-Stage Functionalization: Developing methods for the direct introduction of the trifluoromethyl or sulfonamide group into complex molecules at a late stage of the synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Flow Chemistry: Utilizing continuous flow technologies for the synthesis of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and the potential for accessing novel reaction pathways.

Photoredox Catalysis: Harnessing the power of visible light to drive novel chemical transformations for the synthesis and functionalization of trifluoromethylated compounds. This rapidly evolving field offers new avenues for bond formation under mild reaction conditions.

Elucidation of Novel Biological Targets and Mechanisms

Derivatives of this compound have already demonstrated a wide range of biological activities. However, a vast landscape of potential biological targets remains to be explored. Future research will aim to identify and validate novel targets and to gain a deeper understanding of the underlying mechanisms of action.

Key avenues for exploration include:

Anti-cancer Therapies: While some derivatives have shown promise as anticancer agents, further investigation is needed to identify their specific molecular targets. nih.govnih.gov For instance, molecular docking studies have suggested potential interactions with targets like PI3K. nih.gov Future work could focus on designing derivatives that target other key signaling pathways implicated in cancer, such as those involved in apoptosis, cell cycle regulation, and angiogenesis. nih.gov

Infectious Diseases: The sulfonamide scaffold is a well-known pharmacophore in antibacterial agents. tandfonline.com Research into novel derivatives of this compound could lead to new agents effective against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Beyond bacteria, the potential of these compounds as antiviral (e.g., against influenza virus hemagglutinin) and antifungal agents warrants further investigation. nih.gov

Neurodegenerative Diseases: Recent studies have highlighted the potential of benzenesulfonamide (B165840) derivatives as multi-target-directed ligands for the treatment of complex diseases like Alzheimer's. mdpi.com Future research could explore the development of derivatives that modulate key pathological processes in neurodegeneration, such as protein aggregation, oxidative stress, and neuroinflammation. mdpi.com

Inflammatory and Metabolic Diseases: Given the diverse biological activities of sulfonamides, there is potential for discovering derivatives of this compound with therapeutic applications in a range of other diseases, including chronic inflammatory conditions and metabolic disorders.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. researchgate.netnih.gov These powerful computational tools can be applied to the design and optimization of novel this compound-based therapeutic agents.

Future applications of AI and ML in this area include:

Predictive Modeling: Developing and utilizing machine learning models to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of virtual compounds. actascientific.comresearchgate.net This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. researchgate.netresearchgate.net These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

Virtual Screening: Using AI-powered algorithms to screen large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. researchgate.net This can significantly accelerate the initial stages of drug discovery.

Structure-Activity Relationship (SAR) Analysis: Applying machine learning algorithms to analyze existing SAR data to identify key structural features that contribute to the desired biological activity. nih.gov This can provide valuable insights for the rational design of more potent and selective compounds.

Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry

The unique physicochemical properties imparted by the trifluoromethyl group suggest that this compound and its derivatives may have applications beyond the realm of medicinal chemistry. mst.eduwikipedia.org

Future interdisciplinary research could explore its potential in:

Materials Science: The incorporation of organofluorine compounds into polymers and other materials can impart unique properties, such as thermal stability, chemical resistance, and altered electronic properties. wikipedia.orgresearchgate.net Derivatives of this compound could be investigated as building blocks for novel fluoropolymers, liquid crystals, or materials for photovoltaic devices. researchgate.net

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides. numberanalytics.com Research into the biological activity of this compound derivatives in pests and weeds could lead to the development of new and effective agrochemicals.

Chemical Biology: As a versatile chemical scaffold, derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific targets within cells.

Catalysis: The sulfonamide moiety can act as a ligand for metal catalysts. The unique electronic properties of the 4-(trifluoromethyl)phenyl group could be harnessed to develop novel catalysts for a variety of chemical transformations.

Q & A

How can researchers design experiments to evaluate the cyclooxygenase-2 (COX-2) selectivity of 4-(trifluoromethyl)benzenesulfonamide derivatives?

Methodological Answer:
To assess COX-2 selectivity, use human recombinant COX-1 and COX-2 enzymes in in vitro inhibition assays. Measure IC₅₀ values for both isoforms and calculate selectivity ratios (COX-2 IC₅₀ / COX-1 IC₅₀). Validate results with whole-blood assays to mimic physiological conditions. For example, celecoxib (a derivative of this compound) demonstrated >300-fold selectivity for COX-2 over COX-1 in such assays . Structural insights from X-ray crystallography of enzyme-inhibitor complexes can further rationalize selectivity trends.

What advanced strategies resolve contradictory structure-activity relationship (SAR) data for sulfonamide derivatives in enzyme inhibition studies?

Methodological Answer:
Contradictions in SAR often arise from off-target effects or assay variability. Employ orthogonal assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm binding affinities. Pair kinetic studies (e.g., KiK_i determination) with molecular docking to validate interactions with catalytic residues. For example, substituting the pyrazole ring in this compound derivatives altered COX-2 binding kinetics due to steric and electronic effects . Meta-analysis of published datasets and computational QSAR models can also reconcile discrepancies.

How to develop HPLC methods for detecting hydroxy metabolites of this compound derivatives in metabolic profiling?

Methodological Answer:
Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Optimize detection via UV (λ = 254 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity. For hydroxylated metabolites (e.g., hydroxycelecoxib), validate retention times and fragmentation patterns using synthesized standards. Method validation should include recovery rates (>85%), limit of detection (LOD < 10 ng/mL), and inter-day precision (RSD < 5%) .

What synthetic approaches improve the pharmacokinetic profile of this compound-based inhibitors?

Methodological Answer:
Modify metabolic "soft spots" identified via in vitro microsomal stability assays. Introduce polar groups (e.g., hydroxymethyl) to reduce plasma half-life while maintaining potency. For instance, replacing the 4-methylphenyl group in celecoxib with a 4-(hydroxymethyl)phenyl group improved clearance rates without compromising COX-2 inhibition . Parallel synthesis and high-throughput pharmacokinetic screening in rodent models can expedite lead optimization.

How to mitigate safety risks associated with handling this compound derivatives in laboratory settings?

Methodological Answer:
Follow CLP regulations (EC No. 1272/2008) for hazard classification. Use fume hoods for powder handling, wear nitrile gloves, and employ closed systems for reactions involving volatile intermediates. For compounds with suspected mutagenicity (e.g., nitro-substituted derivatives), conduct Ames tests early in development. Safety data sheets (SDS) for analogs like celecoxib recommend waste disposal via incineration at >1,000°C to prevent environmental release .

What methodologies enable regioselective synthesis of this compound derivatives with diverse substituents?

Methodological Answer:
Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions. For example, attach pyrazole rings to the sulfonamide core via nucleophilic aromatic substitution under anhydrous conditions (DMF, 80°C). Fluorinated substituents can be incorporated via trifluoromethylation reagents (e.g., Togni’s reagent). Monitor reaction progress via 19F NMR^{19}\text{F NMR} to confirm regiochemistry .

How to assess off-target enzyme inhibition by this compound derivatives beyond COX-2?

Methodological Answer:
Screen against panels of recombinant enzymes (e.g., carbonic anhydrase, serine proteases) using activity-based probes or fluorogenic substrates. For sulfonamide-containing compounds, competitive inhibition assays with varying substrate concentrations (KmK_m, VmaxV_{max}) differentiate non-specific binding. Celecoxib derivatives showed unexpected inhibition of carbonic anhydrase IX, requiring crystallographic analysis to identify binding motifs .

What experimental approaches resolve contradictory solubility data for this compound analogs?

Methodological Answer:
Characterize solubility via shake-flask method (pH 1–7.4) with HPLC quantification. Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility. For poorly soluble analogs (e.g., logP > 4), employ co-solvency (e.g., PEG-400) or nanoformulation. Contradictions in literature data often stem from inconsistent buffer ionic strength or temperature control; replicate conditions from primary sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.